2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride
Description
2-Hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride (CAS: 1803582-08-2) is a synthetic organic compound characterized by a propanoic acid backbone substituted with a hydroxy group at the C2 position and a morpholine ring at the C3 position. Its molecular formula is C₇H₁₄ClNO₄, with a molecular weight of 211.64 g/mol . This structural motif is commonly exploited in pharmaceuticals for modulating bioavailability and target interaction .
Properties
CAS No. |
1803582-08-2 |
|---|---|
Molecular Formula |
C7H14ClNO4 |
Molecular Weight |
211.64 g/mol |
IUPAC Name |
2-hydroxy-3-morpholin-4-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c9-6(7(10)11)5-8-1-3-12-4-2-8;/h6,9H,1-5H2,(H,10,11);1H |
InChI Key |
IFHSMTLAWIMKRT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride typically involves the reaction of morpholine with an appropriate precursor, such as an epoxide or a halogenated propanoic acid derivative. One common method involves the reaction of morpholine with glycidol under acidic conditions to yield the desired product. The reaction is typically carried out in a solvent such as dichloromethane or ethanol, and the product is isolated by crystallization or extraction.
Industrial Production Methods
Industrial production of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(morpholin-4-yl)propanoic acid or 2-carboxy-3-(morpholin-4-yl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(morpholin-4-yl)propanol or 2-hydroxy-3-(morpholin-4-yl)propanal.
Substitution: Formation of 2-chloro-3-(morpholin-4-yl)propanoic acid or 2-bromo-3-(morpholin-4-yl)propanoic acid.
Scientific Research Applications
2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The morpholine ring and hydroxyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison:
Substituted Propanoic Acid Derivatives with Morpholine
2-Hydroxy-3-(morpholin-4-yl)propanoic Acid Hydrochloride
- Molecular Formula: C₇H₁₄ClNO₄
- Molecular Weight : 211.64 g/mol
- CAS : 1803582-08-2
- Key Features : Hydroxy group at C2, morpholine at C3.
- Properties : High polarity due to the hydroxy group, likely enhancing aqueous solubility. The morpholine ring may improve blood-brain barrier penetration in drug design .
2-Methyl-3-(morpholin-4-yl)propanoic Acid Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₃
- Molecular Weight : 209.67 g/mol
- CAS : 1052522-32-3
- Key Features : Methyl group at C2, morpholine at C3.
- Properties : The methyl group reduces polarity compared to the hydroxy analog, increasing lipophilicity. This may favor membrane permeability but reduce solubility .
2-(2,6-Dimethylmorpholin-4-yl)propanoic Acid Hydrochloride
- Molecular Formula: C₉H₁₇ClNO₃
- CAS : 1214158-74-3
- Key Features : Dimethyl substitution on the morpholine ring.
- The calculated molecular weight is ~222.5 g/mol (based on formula) .
Propanoic Acid Derivatives with Alternative Heterocycles
3-(1-Methylpyrrolidin-3-yl)propanoic Acid Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Key Features : Pyrrolidine (five-membered ring with one nitrogen) instead of morpholine.
- Properties : The smaller pyrrolidine ring may reduce hydrogen-bonding capacity compared to morpholine. This structural change could impact pharmacokinetics, such as metabolic stability .
Pharmacologically Relevant Analogs
Esmolol Hydrochloride
- Molecular Formula: C₁₆H₂₅NO₄·HCl
- Molecular Weight : 331.83 g/mol
- CAS : 81161-17-3
- Key Features: Propanoic acid backbone with a β-blocker-like substituent (isopropylamino group).
- Relevance: Esmolol is a short-acting β1-adrenergic receptor blocker. While structurally distinct, its propanoic acid core highlights the scaffold’s versatility in drug design .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents |
|---|---|---|---|---|
| 2-Hydroxy-3-(morpholin-4-yl)propanoic acid HCl | C₇H₁₄ClNO₄ | 211.64 | 1803582-08-2 | Hydroxy (C2), morpholine (C3) |
| 2-Methyl-3-(morpholin-4-yl)propanoic acid HCl | C₈H₁₆ClNO₃ | 209.67 | 1052522-32-3 | Methyl (C2), morpholine (C3) |
| 2-(2,6-Dimethylmorpholin-4-yl)propanoic acid HCl | C₉H₁₇ClNO₃ | ~222.5* | 1214158-74-3 | Dimethyl morpholine (C2), propanoic acid |
| 3-(1-Methylpyrrolidin-3-yl)propanoic acid HCl | C₈H₁₆ClNO₂ | Not reported | Not available | Pyrrolidine ring (C3) |
Research Implications
- Solubility and Bioavailability: The hydroxy group in 2-hydroxy-3-(morpholin-4-yl)propanoic acid HCl may improve aqueous solubility compared to methyl-substituted analogs, making it a candidate for oral formulations .
- Receptor Interactions : Morpholine-containing compounds often exhibit affinity for CNS targets due to their ability to cross the blood-brain barrier. Dimethyl substitutions (e.g., CAS 1214158-74-3) could enhance lipid solubility, favoring peripheral action .
- Synthetic Challenges : Impurities like those in highlight the need for precise regiochemical control during synthesis to avoid pharmacologically inactive or toxic byproducts .
Biological Activity
2-Hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride, often referred to as a morpholine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C7H14ClN1O3
- Molecular Weight : 195.64 g/mol
- CAS Number : 1800418
The presence of the morpholine ring contributes to the compound's lipophilicity and ability to interact with various biological targets.
1. Antimicrobial Activity
Research indicates that morpholine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including drug-resistant pathogens. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Morpholine Derivative A | E. coli | 15 | 8 |
| Morpholine Derivative B | S. aureus | 20 | 5 |
2. Anticancer Activity
Several studies have explored the anticancer potential of morpholine derivatives. For example, a recent study demonstrated that a related compound exhibited cytotoxic effects on human cancer cell lines such as HeLa and HCT116, with IC50 values indicating potent activity.
The proposed mechanism involves apoptosis induction through mitochondrial pathways and inhibition of specific oncogenic signaling pathways.
3. Anti-inflammatory Properties
Morpholine derivatives have also been investigated for their anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by regulating prostaglandin synthesis.
The biological activities of 2-hydroxy-3-(morpholin-4-yl)propanoic acid hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of COX enzymes, thereby reducing the production of pro-inflammatory mediators.
- Cellular Signaling Modulation : It can interfere with signaling pathways involved in cell proliferation and survival, particularly in cancer cells.
- Membrane Interaction : The lipophilic nature allows interaction with cellular membranes, potentially altering membrane fluidity and function.
Case Study 1: Anticancer Effects
A study published in a peer-reviewed journal assessed the effects of morpholine derivatives on various cancer cell lines. It was found that specific structural modifications enhanced their potency against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against ESKAPE pathogens—known for their resistance to antibiotics. The study reported significant inhibitory effects with MIC values lower than conventional antibiotics, highlighting the potential for developing new treatments against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
